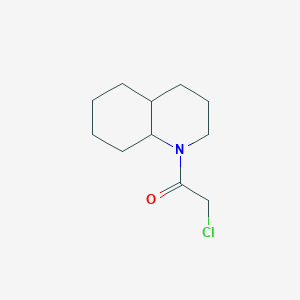

1-(Chloroacetyl)decahydroquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

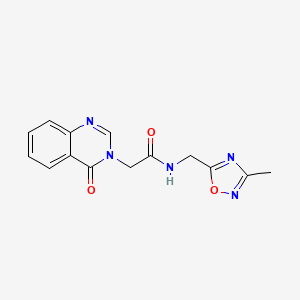

1-(Chloroacetyl)decahydroquinoline is a chemical compound with the molecular formula C11H18ClNO and a molecular weight of 215.72 . It is used for research purposes .

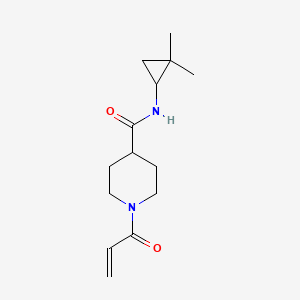

Molecular Structure Analysis

The molecular structure of 1-(Chloroacetyl)decahydroquinoline consists of 11 carbon atoms, 18 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom .Chemical Reactions Analysis

While specific chemical reactions involving 1-(Chloroacetyl)decahydroquinoline are not detailed in the search results, it’s worth noting that acyl chlorides, such as chloroacetyl chloride, are known to be extremely reactive. They are susceptible to attack by nucleophiles, resulting in the replacement of the chlorine atom .Physical And Chemical Properties Analysis

1-(Chloroacetyl)decahydroquinoline is a liquid at room temperature . Other specific physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique

Antiviral and Immunomodulatory Effects

Chloroquine, a compound structurally related to quinolines, has been studied for its antiviral effects and immunomodulatory properties. It inhibits pH-dependent steps of the replication of several viruses, including flaviviruses, retroviruses, and coronaviruses. Notably, its effects against HIV replication are under clinical trials. Moreover, chloroquine can suppress the production/release of inflammatory cytokines, such as tumor necrosis factor α and interleukin 6, which are involved in the complications of viral diseases (Savarino et al., 2003).

Anticancer Applications

Chloroquine and its analogs have shown promise in cancer therapies, especially as enhancers of cell-killing effects by radiation and chemotherapeutic agents. The lysosomotropic property of chloroquine is crucial for increasing the efficacy and specificity of cancer treatments. While further studies are needed, chloroquine and its derivatives are emerging as effective and safe sensitizers in cancer therapy (Solomon & Lee, 2009).

Chemical Synthesis Applications

The synthesis and evaluation of chloroquine analogs for their antimalarial activity demonstrate the chemical versatility and potential therapeutic applications of chloroquine derivatives. This includes the synthesis of cryptolepine analogs that share a chloroquine-like action, inhibiting beta-hematin formation, a mechanism relevant to both chloroquine-sensitive and resistant strains of Plasmodium falciparum (Wright et al., 2001).

Electrochemical Studies

Electrochemical studies on chloroquine and hydroxychloroquine provide foundational knowledge for the development of analytical methods, enhancing our understanding of these compounds' reductive behaviors and facilitating their determination in pharmaceutical formulations. This area of research underscores the importance of chloroquine derivatives in both therapeutic applications and methodological developments in chemistry (Arguelho et al., 2003).

Propriétés

IUPAC Name |

1-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-2-chloroethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18ClNO/c12-8-11(14)13-7-3-5-9-4-1-2-6-10(9)13/h9-10H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDTNIAJMHHVOCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CCCN2C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2706222.png)

![Benzo[d]thiazol-2-yl(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2706229.png)

![ethyl 3-(4-chlorophenyl)-1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/no-structure.png)

![N-(2-furylmethyl)-2-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]acetamide](/img/structure/B2706234.png)

![5-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2706237.png)

![2-Methyl-4-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2706241.png)